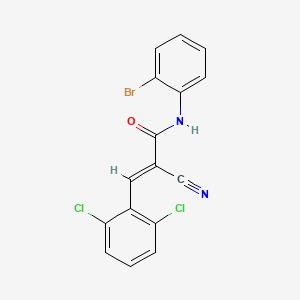

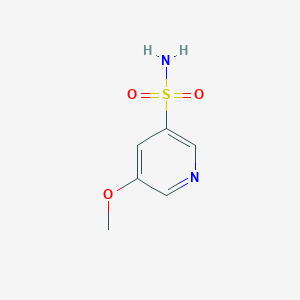

1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and their syntheses, molecular interactions, and potential biological activities are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include the transformation of starting materials such as itaconic acid into more complex structures with substitutions at various positions to afford the final products. For instance, a library of pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Additionally, a sequential aza-Wittig/cycloaddition/ring-transformation mechanism has been reported for the synthesis of triazine derivatives, which could provide insights into the synthesis of dihydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, antipyrine derivatives have been analyzed to reveal the presence of hydrogen bonding and π-interactions that stabilize their molecular structures . Similarly, stereochemical investigations of thiazolidine derivatives have been conducted using NMR spectroscopy to determine the configurations of stereogenic centers . These studies suggest that detailed structural analysis of the compound could be performed using similar methods.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, pyrimidine derivatives have been studied as inhibitors of transcription factors NF-kappaB and AP-1, with modifications at different positions of the pyrimidine ring affecting their activity . This indicates that the compound of interest may also undergo chemical reactions that could modulate its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallinity, and hydrogen bonding capabilities, have been characterized. For example, the crystal structure of a pyrrolidine derivative was determined, and the molecules were found to form infinite chains via hydrogen bonding . Additionally, the importance of the triazine heterocycle for potency and selectivity was highlighted in the discovery of soluble epoxide hydrolase inhibitors . These findings suggest that the physical and chemical properties of the compound of interest could be similarly analyzed to understand its behavior in different environments.

Applications De Recherche Scientifique

Potential Anti-HIV Agents

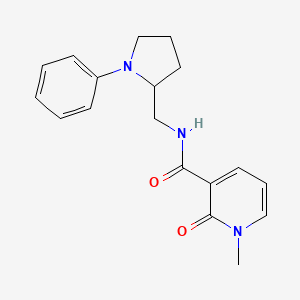

A study on a related compound, "1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide," highlighted its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The molecular structure facilitates infinite chains formation via hydrogen bonding, suggesting its utility in drug development for HIV treatment (R. Tamazyan et al., 2007).

Synthesis and Application in Drug Development

Research into the parallel synthesis of "2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides" has demonstrated the compound's potential in creating a library of derivatives through a five-step transformation process. This work underlines the adaptability of the core structure for generating a variety of molecules with potential pharmaceutical applications (Bojana Črček et al., 2012).

Antibacterial Activity

Another related compound showed promise as an antibacterial agent, particularly against resistant strains. The study focused on the synthesis and antibacterial activity of pyridonecarboxylic acids, demonstrating that specific substitutions could enhance antibacterial efficacy, making them candidates for further biological studies (H. Egawa et al., 1984).

Antihypertensive and Coronary Vessel Dilators

Compounds within this chemical class have been identified as antihypertensive agents and coronary vessel dilators. These findings highlight the potential therapeutic applications of these molecules in treating cardiovascular diseases (W. Abernathy, 1978).

Kinase Inhibitor for Cancer Therapy

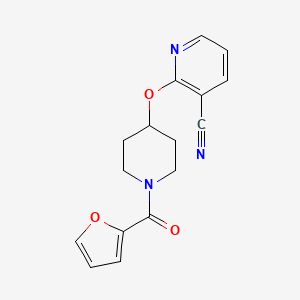

Substituted "N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides" have been identified as potent and selective Met kinase inhibitors. These compounds show promise in oncology, particularly in treating tumors dependent on Met kinase activity (G. M. Schroeder et al., 2009).

Ylid Chemistry and Heterocycle Synthesis

The chemistry of N-methyl-3-dehydropyridinium ylid and its applications in synthesizing heterocycles are noteworthy. This research demonstrates the compound's utility in constructing complex molecules, emphasizing its role in synthetic organic chemistry (W. Pan & P. Shevlin, 1997).

Propriétés

IUPAC Name |

1-methyl-2-oxo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20-11-6-10-16(18(20)23)17(22)19-13-15-9-5-12-21(15)14-7-3-2-4-8-14/h2-4,6-8,10-11,15H,5,9,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERSESKAHHYXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

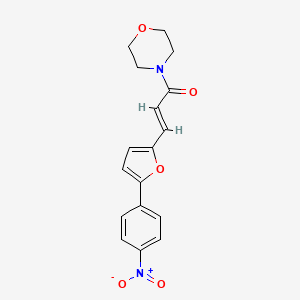

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)

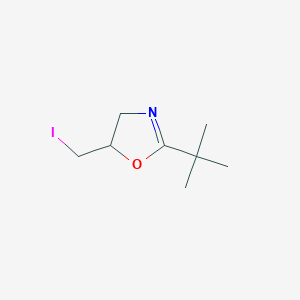

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

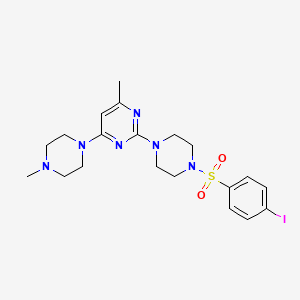

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)